2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide
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Overview
Description
2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a methoxyphenyl group, and a pyridinylmethylidene group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylhydrazine with phenyl isothiocyanate to form the intermediate compound, which is then cyclized to produce the triazole ring. The final step involves the condensation of the triazole derivative with pyridine-2-carbaldehyde under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the triazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group or the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the triazole ring.
Scientific Research Applications
2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide involves its interaction with various molecular targets. The triazole ring and the methoxyphenyl group are believed to play crucial roles in its biological activity. The compound can bind to specific enzymes or receptors, inhibiting their function and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4,5-BIS(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-1-NAPHTHYLMETHYLIDENE]ACETOHYDRAZIDE
- 2-{[5-(4-METHOXYPHENYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-1-(3-PYRIDINYL)ETHYLIDENE]ACETOHYDRAZIDE
- 2-{[5-(4-METHOXYPHENYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-1-(3-PHENOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Uniqueness
What sets 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the pyridinylmethylidene group, in particular, enhances its ability to interact with biological targets, making it a promising candidate for further research .
Properties
Molecular Formula |
C23H20N6O2S |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C23H20N6O2S/c1-31-20-12-10-17(11-13-20)22-27-28-23(29(22)19-8-3-2-4-9-19)32-16-21(30)26-25-15-18-7-5-6-14-24-18/h2-15H,16H2,1H3,(H,26,30)/b25-15+ |
InChI Key |
CDGDMUVGYHRDBT-MFKUBSTISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=N4 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=N4 |
Origin of Product |
United States |
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